4-(((1-(Pyridin-2-ylmethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate

Description

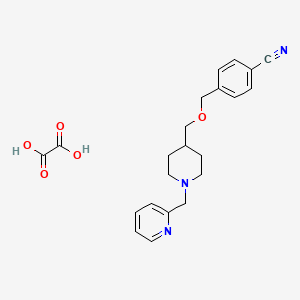

4-(((1-(Pyridin-2-ylmethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate is a small-molecule compound featuring a benzonitrile core linked to a piperidine ring substituted with a pyridin-2-ylmethyl group. The oxalate counterion enhances its solubility and crystallinity, making it suitable for pharmaceutical formulation.

Properties

IUPAC Name |

oxalic acid;4-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methoxymethyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O.C2H2O4/c21-13-17-4-6-18(7-5-17)15-24-16-19-8-11-23(12-9-19)14-20-3-1-2-10-22-20;3-1(4)2(5)6/h1-7,10,19H,8-9,11-12,14-16H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITGBTIWMJPVHQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1COCC2=CC=C(C=C2)C#N)CC3=CC=CC=N3.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((1-(Pyridin-2-ylmethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate typically involves multiple steps. One common method includes the reaction of pyridin-2-ylmethylamine with 4-piperidone to form the piperidinyl intermediate. This intermediate is then reacted with 4-(bromomethyl)benzonitrile under basic conditions to yield the desired compound. The final product is often purified using recrystallization techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(((1-(Pyridin-2-ylmethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the benzonitrile group, often using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Hydrogen gas, palladium catalyst

Substitution: Sodium methoxide, other nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

4-(((1-(Pyridin-2-ylmethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(((1-(Pyridin-2-ylmethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate involves its interaction with specific molecular targets. The piperidine ring and benzonitrile group allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can influence biochemical pathways and cellular processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural Modifications and Impact

Piperidine Substituents :

- The 4-fluoropiperidin-4-yl group in Compound 27b enhances metabolic stability and solubility compared to the unfluorinated piperidine in the target compound .

- Pyridin-2-ylmethyl vs. Pyridin-3-ylmethyl : The position of the pyridine nitrogen (2 vs. 3) alters electronic properties and binding affinity to target proteins .

- Benzonitrile Core: Common across all analogs; critical for π-stacking interactions in enzyme active sites .

Counterions :

- Oxalate (target compound) vs. Succinate/Tosylate : Oxalate salts generally offer better aqueous solubility than tosylates but may require pH adjustment for stability .

Biological Activity

4-(((1-(Pyridin-2-ylmethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate, a compound with the CAS number 1396792-80-5, has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 411.5 g/mol. The compound features a piperidine ring, a benzonitrile group, and an oxalate moiety, which contribute to its diverse biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar piperidine structures exhibit significant antibacterial properties. For instance, piperidine derivatives have shown effectiveness against various bacterial strains including Salmonella typhi and Bacillus subtilis .

- Enzyme Inhibition : Research indicates that compounds related to this compound may act as inhibitors for enzymes such as acetylcholinesterase (AChE) and urease, which are important in various physiological processes .

- Anticancer Potential : The compound's structural features suggest potential anticancer activity. Similar piperidine derivatives have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells .

The mechanisms through which this compound exerts its biological effects include:

- Binding Interactions : The compound may interact with specific biomolecules such as proteins and nucleic acids, influencing their functions. For example, docking studies have illustrated how similar compounds bind to target proteins involved in disease pathways .

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that certain piperidine derivatives can modulate oxidative stress within cells, leading to enhanced apoptosis in cancer cells .

Case Study 1: Antibacterial Screening

A series of piperidine derivatives were synthesized and screened for antibacterial activity. Among these, compounds structurally related to this compound demonstrated moderate to strong activity against E. coli and Staphylococcus aureus, with IC50 values indicating effective inhibition at low concentrations .

Case Study 2: Enzyme Inhibition Assays

In a study evaluating enzyme inhibition, compounds similar to the target compound showed significant inhibition of AChE activity, with some derivatives achieving IC50 values below 5 µM. This suggests potential therapeutic applications in treating neurodegenerative diseases .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure Similarity | Antibacterial Activity | AChE Inhibition |

|---|---|---|---|

| Compound A | High | Moderate | Strong |

| Compound B | Medium | Weak | Moderate |

| Target Compound | High | Strong | Very Strong |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.